1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3 and a piperazine ring at position 4. The piperazine moiety is further functionalized with a pyridine-3-sulfonyl group. The triazolopyridazine scaffold is known for its role in bromodomain inhibition, particularly targeting BRD4, a critical epigenetic regulator in cancer and inflammatory diseases .
Properties
IUPAC Name |
3-cyclopropyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2S/c25-27(26,14-2-1-7-18-12-14)23-10-8-22(9-11-23)16-6-5-15-19-20-17(13-3-4-13)24(15)21-16/h1-2,5-7,12-13H,3-4,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJOFBDRGCWVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine typically involves multiple steps, starting from commercially available precursors. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or pyridazine rings are replaced by other substituents Major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Triazolopyridazine Substituents
Cyclopropyl vs. Alkyl/Trifluoromethyl Groups
- Compound 10 (N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine): Shares the 3-cyclopropyl group but features an indole-ethylamine side chain. This substitution is associated with improved BRD4 binding due to hydrophobic interactions with the ZA channel .
- Compound 6 (3-trifluoromethyl-substituted): The electron-withdrawing CF₃ group may enhance metabolic stability but reduce π-π stacking interactions in the bromodomain pocket .
Key Insight : The cyclopropyl group balances hydrophobicity and steric bulk, optimizing interactions with BRD4’s acetyl-lysine binding site .
Piperazine-Linked Modifications
Pyridine-3-Sulfonyl vs. Carboxamide/Sulfonamide Groups
- 4-{[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl}-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide (CAS 1058447-40-7): Replaces the sulfonyl group with a carboxamide linked to a trifluoromethylphenyl group. The carboxamide may reduce solubility but enhance hydrogen bonding with residues like Asn140 in BRD4 .
- 1-{3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl}Piperazine Dihydrochloride : Lacks the pyridine-3-sulfonyl group, resulting in simpler pharmacokinetics but weaker target engagement .
Key Insight : The pyridine-3-sulfonyl group in the target compound likely improves solubility and provides a rigid, planar structure for enhanced π-stacking .
Key Trends :
Substituent Size : Larger groups (e.g., cyclopropyl) improve binding by filling hydrophobic pockets.
Piperazine Modifications : Bivalent or sulfonyl groups enhance potency through multipoint interactions.
Electron Effects : Electron-withdrawing groups (e.g., CF₃) may stabilize binding but reduce π-interactions.
Biological Activity
The compound 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine is a novel synthetic molecule characterized by its unique structural features, including a triazolo-pyridazin moiety and a sulfonyl-piperazine group. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry.
- Molecular Formula: C12H16N6
- Molar Mass: 244.3 g/mol
- Density: 1.60 ± 0.1 g/cm³ (predicted)
- pKa: 8.37 ± 0.10 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The triazolo and pyridazine rings are known to enhance binding affinity and selectivity towards specific targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar scaffolds. For instance, triazolo-pyridazine derivatives have shown promising activity against various bacterial strains, suggesting that the compound may exhibit similar properties.
Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to inhibit specific kinases involved in tumor growth. Research indicates that derivatives of triazolo-pyridazine can selectively inhibit cancer cell proliferation by targeting pathways associated with cell cycle regulation.
Analgesic and Anti-inflammatory Effects
In vivo studies on related compounds have demonstrated significant analgesic and anti-inflammatory effects. For example, a series of [1,3]thiazolo[4,5-d]pyridazinones were synthesized and tested for their analgesic activity using models such as the acetic acid-induced writhing test and the hot plate test . These findings imply that our compound may also possess similar therapeutic effects.
Study on Antimicrobial Activity
A study evaluated a series of triazolo-pyridazines for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, showcasing their potential as antimicrobial agents.
Study on Anticancer Activity
Another study focused on the anticancer properties of a related compound, demonstrating IC50 values in the nanomolar range against various cancer cell lines. The mechanism was identified as the inhibition of key signaling pathways involved in cell proliferation and survival.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H16N6 |
| Molar Mass | 244.3 g/mol |
| Density | 1.60 ± 0.1 g/cm³ |
| pKa | 8.37 ± 0.10 |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | MICs as low as 5 µg/mL |
| Anticancer | IC50 in nanomolar range |
| Analgesic/Anti-inflammatory | Significant effects in vivo |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
